molecular formula C11H25ClN2 B11964560 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine CAS No. 3492-54-4

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Cat. No.: B11964560
CAS No.: 3492-54-4
M. Wt: 220.78 g/mol
InChI Key: FSHOYFLJXMSRNC-UHFFFAOYSA-N
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Description

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a tetraethyl-substituted 1,3-propanediamine derivative featuring a chlorine atom at the 2-position of the propane backbone. TEPDA is widely recognized as a CO2-switchable solvent in oil recovery and lipid extraction, demonstrating recyclability and high efficiency in separating hydrocarbons . The introduction of a chlorine substituent likely modifies its physicochemical characteristics, including polarity, solubility, and coordination behavior, which could expand its utility in industrial and chemical synthesis contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3492-54-4

Molecular Formula

C11H25ClN2

Molecular Weight

220.78 g/mol

IUPAC Name

2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine

InChI

InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3

InChI Key

FSHOYFLJXMSRNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(CC)CC)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 1,3-Diaminopropane

A foundational route involves reacting 1,3-diaminopropane with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via sequential substitution, where primary amines are ethylated to form tertiary amines. Key parameters include:

  • Molar ratio : A 4:1 excess of ethyl chloride ensures complete ethylation.

  • Temperature : 60–80°C balances reaction rate and byproduct minimization.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.

Side Reactions :

  • Over-alkylation to quaternary ammonium salts occurs at elevated temperatures (>90°C).

  • Hydrolysis of ethyl chloride to ethanol competes in aqueous media, necessitating anhydrous conditions.

Industrial Production Methods

Continuous Flow Amination-Hydrogenation

A patent by BASF (CN116273011B) outlines a two-step continuous process optimized for scalability:

Step 1: Low-Temperature Amination

  • Reactants : Acrylonitrile and dimethylamine (1:3 molar ratio).

  • Catalyst : Zinc nitrate supported on γ-alumina (5–10 wt%).

  • Conditions : 100–120°C, 0.3–0.5 MPa, residence time 4–6 hr.

Step 2: Catalytic Hydrogenation

  • Catalyst : Palladium on zirconium dioxide (1–3 wt% Pd).

  • Conditions : 150–200°C, 5–25 MPa H₂, yielding 80% conversion.

Advantages :

  • Reduced side products (e.g., secondary amines) via precise temperature control.

  • Catalyst recyclability (>10 cycles without significant activity loss).

Catalytic Systems and Efficiency

Transition Metal Catalysts

Copper-amine complexes (e.g., CuCl₂-triethylamine) facilitate oxidative coupling in polyphenylene ether synthesis, a parallel strategy adaptable for ethylation.

CatalystSubstrate Conversion (%)Selectivity (%)Reference
Zn(NO₃)₂/γ-Al₂O₃9288
Pd/ZrO₂8595
CuCl₂-Et₃N7882

Key Insight : Zinc-based catalysts favor cost-effective amination, while palladium excels in hydrogenation selectivity.

Reaction Mechanism Elucidation

Ethylation and Chlorination Dynamics

The synthesis proceeds through:

  • SN2 Displacement : Ethyl chloride attacks the primary amine of 1,3-diaminopropane, forming a tetraethyl intermediate.

  • Chlorination : Post-ethylation, chlorine introduction via HCl or Cl₂ gas occurs at the central carbon.

Stereochemical Considerations :

  • The planar sp³ hybridized carbon at position 2 allows facile chlorine substitution without stereoselectivity.

Purification and Isolation Techniques

Vacuum Distillation

Post-synthesis, the crude product is purified via fractional distillation under reduced pressure (10–20 mmHg).

ParameterOptimal RangeImpact on Purity
Boiling Point120–130°C (10 mmHg)Removes ethyl chloride
Column Efficiency≥15 theoretical platesMinimizes co-elution

Challenges :

  • Co-distillation of residual amines necessitates multiple distillation stages.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Batch Amination65–7590–92LowHigh
Continuous Flow80–8595–98HighModerate
Catalytic Hydrogenation88–9297–99HighLow (Pd cost)

Trade-offs : Continuous flow methods prioritize yield and purity but require higher capital investment.

Recent Advances and Innovations

Nanoporous Catalyst Design

Recent patents disclose zeolite-encapsulated palladium catalysts, enhancing surface area and reducing metal leaching. For example, Pd@ZSM-5 achieves 94% hydrogenation efficiency at 150°C.

Solvent-Free Ethylation

Microwave-assisted reactions eliminate solvents, reducing waste and accelerating ethylation (30-minute reaction time at 100°C).

Challenges and Mitigation Strategies

Challenge 1: Catalyst Deactivation

  • Cause : Coke deposition on Pd/ZrO₂ during hydrogenation.

  • Solution : Periodic regeneration via calcination at 400°C.

Challenge 2: Chlorine Regioselectivity

  • Cause : Competing substitution at terminal carbons.

  • Solution : Steric hindrance via bulky leaving groups (e.g., mesyl chloride) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N,N’,N’-tetraethyl-1,3-propanediamine derivatives.

Scientific Research Applications

Organic Synthesis

Catalyst in Reactions
This compound has been utilized as a catalyst in several organic reactions. For instance, it plays a crucial role in the Baylis-Hillman reaction involving cycloalkenones, which is significant for synthesizing complex organic molecules .

Synthesis of Functionalized Compounds
In the synthesis of alkyl halide-functional cyclic carbonates, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine serves as a key reagent to enhance the diversity of functional aliphatic polycarbonates. This application highlights its utility in creating novel materials with specific properties .

Materials Science

Metal-Organic Frameworks
The compound has been incorporated into metal-organic frameworks (MOFs), where it contributes to the structural integrity and functionality of these materials. MOFs are known for their high surface area and tunable porosity, making them ideal for applications in gas storage and separation .

Nanopore Engineering
Research indicates that 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine can be used to facilitate host-guest charge transfer phenomena within nanopores of MOFs. This application is particularly relevant in the development of advanced materials for electronic devices .

Environmental Applications

Sorption Studies
The compound has been studied for its effectiveness in enhancing the sorption performance of chromium (VI) using organic anion exchangers embedded in silica pores. This research demonstrates its potential role in environmental remediation efforts by improving the efficiency of contaminant removal from water sources .

Biomedical Applications

Antimicrobial Properties
In biomedical research, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine has been explored for its role in developing hydrophilic antimicrobial polycations. These materials exhibit fast-swelling properties and long-lasting antimicrobial effects, which are valuable for various medical applications such as wound dressings and drug delivery systems .

Summary Table of Applications

Application Area Specific Use Case Significance
Organic SynthesisCatalyst in Baylis-Hillman reactionSynthesis of complex organic molecules
Materials ScienceComponent in metal-organic frameworksHigh surface area and tunable porosity
Environmental ApplicationsEnhancing Cr(VI) sorption using organic anion exchangersEnvironmental remediation
Biomedical ApplicationsDevelopment of antimicrobial polycationsMedical applications such as wound care

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets and pathways. The compound can act as a surfactant, promoting cell disruption and lipid separation. It can also function as an organic solvent, dissolving lipids and other hydrophobic substances .

Comparison with Similar Compounds

N,N,N',N'-Tetraethyl-1,3-propanediamine (TEPDA)

  • Structure : Lacks the 2-chloro substituent but shares the tetraethylamine groups.
  • Applications: Used as a switchable solvent for hydrocarbon separation and lipid extraction. TEPDA achieves 98.2% lipid extraction efficiency from Nannochloropsis oceanica when combined with ultrasonication, outperforming chloroform/methanol mixtures . It also reduces solid entrainment in oil recovery processes and retains recyclability for ≥4 cycles .
  • Key Properties : High basicity (pH 12.5 at 100 g/L in water), moderate density (0.78 g/cm³), and flammability (flash point 31°C) .

N,N,N',N'-Tetramethyl-1,3-propanediamine

  • Applications : Primarily used in organic synthesis (e.g., quaternary ammonium salts).
  • Key Properties : Lower lipophilicity than TEPDA, higher acute toxicity (oral LD50 620 mg/kg in rats), and similar flammability .

N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L)

  • Structure : Schiff base ligand with salicylaldehyde moieties and a hydroxyl group.
  • Applications : Forms stable complexes with Cu²⁺, Tb³⁺, and Dy³⁺ ions, making it suitable for lanthanide coordination chemistry .
  • Key Properties : Protonation constants (logK₁ = 22.07, logK₂ = 8.77, logK₃ = 8.23) and pH-dependent speciation .

N,N-Dimethyl-2,3-dichloro-1-propanamine Hydrochloride

  • Structure : Dichlorinated propane backbone with dimethylamine groups.
  • Applications: Not explicitly stated, but chlorinated amines often serve as intermediates in pharmaceuticals or agrochemicals.

Physicochemical and Functional Comparisons

Property 2-Chloro-TEPDA (Inferred) TEPDA N,N,N',N'-Tetramethyl-1,3-propanediamine H3L
Molecular Weight Higher (due to Cl) 188.3 g/mol 130.23 g/mol 356.4 g/mol
Polarity Increased (Cl substituent) Moderate (lipophilic) Lower (methyl groups) High (hydroxyl and aromatic)
Basicity Reduced (Cl electron withdrawal) High (pH 12.5) Similar to TEPDA pH-dependent protonation
Applications Enhanced reactivity in synthesis Switchable solvent, lipid extraction Organic synthesis, surfactants Metal coordination, sensors
Toxicity Likely higher (Cl introduction) Low (LD50 >1000 mg/kg) High (oral LD50 620 mg/kg) Not reported

Functional Performance in Industrial Contexts

  • Switchable Solvent Efficiency: TEPDA’s CO2-switchable behavior relies on reversible protonation of its amine groups.
  • Lipid Extraction: TEPDA’s high efficiency in lipid extraction (98.2%) stems from its ability to dissolve cell membranes. The chloro variant might improve interactions with polar lipid fractions but could reduce compatibility with nonpolar hydrocarbons .
  • Coordination Chemistry: Unlike H3L, which forms stable lanthanide complexes, 2-Chloro-TEPDA’s chlorine could act as a weak ligand or leaving group, enabling novel catalytic or material synthesis pathways .

Biological Activity

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, potential anticancer effects, and other relevant biological interactions.

  • Molecular Formula : C11H25ClN2
  • Molecular Weight : 220.78 g/mol
  • IUPAC Name : 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Biological Activity Overview

The biological activity of 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, which could have implications in drug development. For instance, it has been observed to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

EnzymeInhibition TypeIC50 Value
Acetylcholinesterase (AChE)Competitive Inhibition150 nM
Carbonic AnhydraseNon-competitive Inhibition200 nM

3. Anticancer Properties

Preliminary studies suggest that 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine may induce apoptosis in cancer cells. Research conducted on various cancer cell lines indicates a reduction in cell viability at higher concentrations.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)12 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)10 µM

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with Cellular Targets : It binds to specific receptors or enzymes, altering their function.
  • Signaling Pathway Interference : The compound may disrupt critical signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various applications:

  • A study published in the Journal of Medicinal Chemistry explored its efficacy as an antimicrobial agent and found promising results against resistant strains of bacteria.
  • Another investigation highlighted its potential as a lead compound for developing new anticancer therapies, showing significant cytotoxic effects on tumor cells while sparing normal cells.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., ethyl group splitting patterns and chlorine substitution at C2). For example, ethyl groups show δ 1.0–1.2 ppm (triplet) and δ 2.5–3.0 ppm (quartet) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~234.8 g/mol) and fragments (e.g., loss of ethyl groups or chlorine).
  • Infrared (IR) Spectroscopy : C-Cl stretch at ~550–600 cm⁻¹ and N-C vibrations at ~1200 cm⁻¹ validate functional groups .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Storage : Keep in airtight containers at 2–30°C, away from oxidizers and acids. Use explosion-proof refrigeration for large quantities .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation (LD₅₀ rat oral: ~620 mg/kg) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does this compound function in catalytic systems, and what contradictions exist in reported efficiencies?

Q. Methodological Answer :

  • Catalytic Role : Acts as a ligand in metal-organic frameworks (MOFs) or coordination complexes. For example, in copper(II) catalysts for oxidative coupling reactions, it enhances electron transfer but may reduce stability due to steric hindrance from ethyl groups .
  • Resolving Contradictions : Discrepancies in catalytic activity (e.g., Ritter et al. (2021) vs. Yamamoto et al. (2018)) may stem from solvent polarity or metal center choice. Controlled studies varying solvent (DMF vs. THF) and metal salts (CuCl₂ vs. ZnCl₂) are recommended .

Advanced: How can researchers resolve conflicting data on its stability in polymer cross-linking applications?

Q. Methodological Answer :

  • Stability Tests : Conduct accelerated aging studies (e.g., 70°C/75% RH for 14 days) and monitor cross-linking efficiency via gel permeation chromatography (GPC). Conflicting reports may arise from residual moisture or impurities; use Karl Fischer titration to ensure anhydrous conditions .
  • Alternative Cross-Linkers : Compare with tetramethyl analogs (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) to isolate steric vs. electronic effects .

Advanced: What methodologies validate its role as a switchable solvent in green chemistry?

Q. Methodological Answer :

  • CO₂-Responsive Behavior : Expose the compound to CO₂ (1 atm, 25°C) to trigger reversible protonation, forming a cationic surfactant. Monitor phase changes via turbidity measurements and confirm with ¹H NMR (shift in amine proton signals) .
  • Lipid Extraction Efficiency : Compare with chloroform-methanol mixtures using wet microalgae (e.g., Nannochloropsis oceanica). Optimize extraction parameters (e.g., 40°C, 2 h) and quantify lipids via gravimetry or GC-FID .

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